Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate
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Overview
Description
Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate is a chemical compound that features a tert-butyl group, a pyrrolidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolidine ring.
Addition of the Tert-butyl Group: The tert-butyl group is added through a carbamate formation reaction, where tert-butyl chloroformate reacts with the amine group on the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S,4R)-4-(2-hydroxyphenyl)pyrrolidin-3-ylcarbamate: Similar structure but with a hydroxy group instead of a methoxy group.
Tert-butyl (3S,4R)-4-(2-chlorophenyl)pyrrolidin-3-ylcarbamate: Similar structure but with a chloro group instead of a methoxy group.
Tert-butyl (3S,4R)-4-(2-nitrophenyl)pyrrolidin-3-ylcarbamate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it valuable for various applications.
Biological Activity
Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate, a compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring : This is typically achieved through cyclization reactions involving suitable precursors.
- Introduction of the Methoxyphenyl Group : A substitution reaction is employed where a methoxyphenyl halide reacts with the pyrrolidine ring.
- Carbamate Formation : The tert-butyl group is introduced via a reaction with tert-butyl chloroformate and the amine group on the pyrrolidine ring .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural features of this compound allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function. This interaction can influence various cellular pathways such as signal transduction and metabolic processes .
3.1 Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For example, studies have shown that related pyrrolidine derivatives can act as dual inhibitors of prostaglandin and leukotriene synthesis, which are crucial in inflammatory responses .
3.2 Receptor Binding
The compound may also interact with various receptors in the body. Its methoxy group enhances lipophilicity, which can improve binding affinity to certain targets involved in neurological pathways or inflammation .
4.1 Anti-inflammatory Activity
A study evaluating similar pyrrolidine compounds demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin but with reduced ulcerogenic effects . These findings suggest that this compound could be a candidate for further investigation in treating inflammatory conditions.
4.2 Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has shown that modifications in substituents significantly affect biological activity. For instance, the presence of a methoxy group has been linked to enhanced receptor binding and increased potency against specific targets .
5. Comparative Analysis with Similar Compounds
Compound Name | Structural Feature | Biological Activity |
---|---|---|
Tert-butyl (3S,4R)-4-(2-hydroxyphenyl)pyrrolidin-3-ylcarbamate | Hydroxy group | Moderate enzyme inhibition |
Tert-butyl (3S,4R)-4-(2-chlorophenyl)pyrrolidin-3-ylcarbamate | Chloro group | Enhanced receptor binding |
Tert-butyl (3S,4R)-4-(2-nitrophenyl)pyrrolidin-3-ylcarbamate | Nitro group | Variable anti-inflammatory effects |
This table illustrates how variations in substituents can influence both the chemical properties and biological activities of compounds within this class.
6. Conclusion
This compound displays promising biological activities through its interactions with various molecular targets. Its potential applications in medicinal chemistry warrant further exploration, particularly concerning its anti-inflammatory properties and enzyme inhibition capabilities. Continued research may reveal more about its efficacy and safety profile in clinical settings.
Properties
CAS No. |
154205-97-7 |
---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-13-10-17-9-12(13)11-7-5-6-8-14(11)20-4/h5-8,12-13,17H,9-10H2,1-4H3,(H,18,19) |
InChI Key |
AZGMOUYTWMSTRT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2OC |
Synonyms |
TERT-BUTYL (3S,4R)-4-(2-METHOXYPHENYL)PYRROLIDIN-3-YLCARBAMATE |
Origin of Product |
United States |
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